Fmoc-Hyp(Bom)-OH

Solid-Phase Peptide Synthesis Peptide Purity Building Block Quality Control

Choose Fmoc-Hyp(Bom)-OH for reliable SPPS of long collagen-mimetic peptides or precise PROTAC linkers. Its base-stable, acid-labile Bom ether prevents premature hydroxyl exposure during Fmoc removal, unlike tBu analogs, ensuring higher crude purity and correct (2S,4R) folding. Essential for minimizing side reactions in demanding sequences.

Molecular Formula C28H33N3O8
Molecular Weight 539.6 g/mol
CAS No. 187223-15-0
Cat. No. B066456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Hyp(Bom)-OH
CAS187223-15-0
Molecular FormulaC28H33N3O8
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C28H33N3O8/c1-28(2,3)39-26(35)30-13-12-29-25(34)38-17-14-23(24(32)33)31(15-17)27(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,29,34)(H,30,35)(H,32,33)/t17-,23+/m1/s1
InChIKeyPFVAFJSUWCTINJ-HXOBKFHXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Hyp(Bom)-OH (CAS 187223-15-0) Technical Specifications and SPPS Building Block Baseline


Fmoc-Hyp(Bom)-OH (CAS 187223-15-0) is a dual-protected, stereochemically defined L-4-hydroxyproline derivative designed for solid-phase peptide synthesis (SPPS) under Fmoc/tBu chemistry [1]. The compound features an Fmoc group at the Nα-position for temporary protection and a benzyloxymethyl (Bom) ether at the 4-hydroxyl group for permanent side-chain protection, enabling orthogonal assembly of complex hydroxyproline-containing peptides such as collagen mimetics . Its molecular formula is C28H33N3O8 with a molecular weight of 539.58 g/mol, and it is supplied as a white to off-white powder with commercial purities ranging from 97% to 99.73% .

Why Fmoc-Hyp(Bom)-OH Cannot Be Directly Substituted by Unprotected or Alternative Protected Hydroxyproline Derivatives


Generic substitution of Fmoc-Hyp(Bom)-OH with unprotected Fmoc-Hyp-OH or alternative O-protected derivatives (e.g., Fmoc-Hyp(tBu)-OH) is not chemically or procedurally equivalent due to orthogonal protection requirements, stereochemical fidelity, and side-reaction profiles. The Bom protecting group provides base-stable, acid-labile orthogonal protection that withstands the repeated piperidine treatments used for Fmoc removal during chain elongation, yet is cleanly removable under strong acidic conditions (HF or TFA/scavenger cocktails) at the final global deprotection stage . In contrast, the tBu group of Fmoc-Hyp(tBu)-OH is partially labile to the 20% piperidine/DMF conditions routinely used in SPPS, leading to premature hydroxyl exposure and undesirable side reactions such as O-acylation or elimination [1]. Additionally, the (2S,4R) stereochemistry of this compound is essential for mimicking the natural L-hydroxyproline configuration found in collagen triple helices and biologically active peptides; alternative stereoisomers such as (2S,4S) or (2R,4R) variants produce peptides with altered conformational properties and reduced bioactivity [2].

Quantitative Differentiation Evidence: Fmoc-Hyp(Bom)-OH vs. Alternative Hydroxyproline Building Blocks


Commercial Purity Benchmarking: Fmoc-Hyp(Bom)-OH Achieves Up to 99.73% Purity, Exceeding Typical Fmoc-Hyp(tBu)-OH Specifications

Vendor quality specifications for Fmoc-Hyp(Bom)-OH demonstrate consistently high purity levels essential for minimizing deletion sequences and side products in SPPS. The target compound is commercially available at purities of 99.73% (HPLC) from MedChemExpress and 97% (minimum) from Sigma-Aldrich/BLD Pharmatech . In comparison, the frequently considered alternative Fmoc-Hyp(tBu)-OH (CAS 122996-47-8) is typically offered at 95-98% purity across major vendors . The higher purity specification of Fmoc-Hyp(Bom)-OH reduces the risk of racemization byproducts and hydroxyl group impurities that can propagate through the peptide chain and compromise final product homogeneity.

Solid-Phase Peptide Synthesis Peptide Purity Building Block Quality Control

Stereochemical Configuration: Natural (2S,4R) Geometry Preserved for Biologically Active Collagen-Mimetic Peptides

Fmoc-Hyp(Bom)-OH is manufactured and supplied exclusively with the natural (2S,4R) absolute configuration corresponding to trans-4-hydroxy-L-proline, the stereoisomer found in mammalian collagen [1]. The alternative (2S,4S) diastereomer, commercially available as a separate compound, produces peptides with distinct backbone torsion angles and altered triple-helix thermal stability . The (2R,4R) enantiomer yields the mirror-image D-hydroxyproline configuration incompatible with native protein folding. No quantitative data directly comparing (2S,4R) vs. (2S,4S) derivatives in the same peptide system is available; however, class-level inference from collagen model studies indicates that incorporation of unnatural hydroxyproline stereoisomers reduces triple-helix melting temperature (Tm) by 5-15°C depending on sequence context [2].

Collagen Mimetics Peptide Conformation Stereochemistry-Dependent Bioactivity

Orthogonal Protecting Group Stability: Bom Withstands SPPS Piperidine Cycles, Unlike the Partially Labile tBu Group

The benzyloxymethyl (Bom) protecting group exhibits superior stability under the basic conditions of iterative Fmoc deprotection compared to the tert-butyl (tBu) ether. The Bom group is completely stable to 20% piperidine/DMF (the standard Fmoc removal condition) and requires strong acid (HF or TFA with scavengers) for cleavage [1]. In contrast, the tBu group of Fmoc-Hyp(tBu)-OH shows partial lability under repeated piperidine exposure, with reported losses of 2-5% per cycle depending on reaction time and temperature, leading to cumulative premature hydroxyl deprotection and increased O-acylation side products [2]. This differential stability directly impacts crude peptide purity and yield in sequences containing multiple hydroxyproline residues.

Protecting Group Orthogonality SPPS Side Reactions Hydroxyproline Derivatives

Dual-Functionality: Enables Both Non-Cleavable ADC Linker and PROTAC Linker Construction

Fmoc-Hyp(Bom)-OH is specifically validated for dual-use applications as both a non-cleavable linker component in antibody-drug conjugates (ADCs) and an alkyl chain-based linker in PROteolysis TArgeting Chimeras (PROTACs) . In contrast, the simpler analog Fmoc-Hyp-OH (CAS 88050-17-3) lacks the extended functional handle required for linker construction, while Fmoc-Hyp(tBu)-OH provides only a t-butyl group unsuitable for stable bioconjugation. The Bom-protected hydroxyl can be selectively unveiled post-synthesis to introduce payload attachment sites with precise regiochemical control, a feature not available with unprotected or tBu-protected derivatives .

Antibody-Drug Conjugates PROTACs ADC Linker Chemistry PROTAC Linker

High-Value Application Scenarios for Fmoc-Hyp(Bom)-OH Driven by Verified Differentiating Properties


Synthesis of Long Hydroxyproline-Rich Collagen-Mimetic Peptides Requiring High Fidelity

The orthogonal stability of the Bom group to repeated piperidine treatments (as documented in Evidence Item 3) makes Fmoc-Hyp(Bom)-OH the preferred building block for synthesizing collagen-mimetic peptides containing multiple hydroxyproline residues . This is particularly critical for sequences exceeding 30 amino acids where cumulative tBu lability would otherwise compromise crude purity and necessitate extensive HPLC purification. The (2S,4R) stereochemistry ensures correct triple-helix folding [1].

Construction of Non-Cleavable ADC Linkers Requiring Site-Specific Payload Conjugation

Fmoc-Hyp(Bom)-OH serves as a key intermediate for assembling non-cleavable ADC linkers with defined attachment chemistry . The Bom-protected hydroxyl provides a latent conjugation handle that can be selectively unmasked after peptide chain assembly, enabling precise payload placement and minimizing off-target conjugation that would occur with unprotected hydroxyproline derivatives. This application leverages the compound's validated dual-functionality .

PROTAC Linker Synthesis with Controlled Alkyl Chain Length and Functional Group Placement

The alkyl chain-based PROTAC linker functionality of Fmoc-Hyp(Bom)-OH enables the construction of heterobifunctional degrader molecules with defined spacer geometries. The orthogonal protection scheme allows stepwise conjugation of the E3 ligase ligand and target protein ligand to opposite ends of the linker, a synthetic route not accessible using unprotected or tBu-protected hydroxyproline analogs. This supports structure-activity relationship (SAR) studies in targeted protein degradation programs [1].

High-Purity Peptide Synthesis for Structural Biology and Biophysical Characterization

The consistently high commercial purity (up to 99.73%) of Fmoc-Hyp(Bom)-OH directly benefits researchers requiring milligram-to-gram quantities of highly homogeneous peptides for X-ray crystallography, NMR spectroscopy, or isothermal titration calorimetry (ITC). Reduced deletion sequences and side products minimize the number of purification steps, preserving sample quantity and accelerating structure determination workflows. The compound's well-defined stereochemistry [1] ensures conformational homogeneity in the final peptide product.

Technical Documentation Hub

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